molecular formula C12H10N4OS B14907647 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile

Cat. No.: B14907647
M. Wt: 258.30 g/mol
InChI Key: RPJXZENWXMZYQD-UHFFFAOYSA-N
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Description

4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile (CAS 721404-93-9) is a small molecule recognized in scientific research for its potent and selective inhibition of cathepsin X. This compound, with the molecular formula C12H10N4OS and a molecular weight of 258.30 g/mol, serves as a valuable biochemical tool for investigating the role of this enzyme in physiological and pathological processes . Studies have identified this triazole-based derivative as a reversible, competitive inhibitor of cathepsin X carboxypeptidase activity, exhibiting a promising inhibition constant (Ki) of 2.45 ± 0.05 µM . A key feature of this inhibitor is its high selectivity , demonstrating at least 100-fold greater specificity for cathepsin X over other related cysteine peptidases like cathepsins B, L, H, and S, which minimizes off-target effects in complex biological systems . In cell-based assays, this compound is not cytotoxic to prostate cancer PC-3 or pheochromocytoma PC-12 cells at concentrations up to 10 µM. It has been shown to significantly inhibit the migration of tumor cells and promote the outgrowth of neurites , processes that are critically regulated by cathepsin X activity . Given that cathepsin X is implicated in cancer progression, neurodegenerative disorders, and other diseases, this inhibitor possesses great potential for further development in several research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile

InChI

InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3

InChI Key

RPJXZENWXMZYQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • 4-(2-Bromoacetyl)benzonitrile : A reactive electrophilic intermediate.
  • 4-Methyl-4H-1,2,4-triazole-3-thiol : A nucleophilic thiol-bearing heterocycle.
    Coupling these via a thioether bond forms the target molecule.

Preparation of 4-(2-Bromoacetyl)benzonitrile

Bromination of 4-Cyanoacetophenone

Procedure :

  • Reactants : 4-Cyanoacetophenone (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv).
  • Solvent : Ethyl acetate or dichloroethane.
  • Catalyst : Amberlyst-15 ion-exchange resin (10 wt%) or radical initiators (e.g., AIBN).
  • Conditions : Stir at 20–25°C for 14–24 h under inert atmosphere.
  • Workup : Filter, concentrate, and recrystallize from ethanol.

Yield : 85–90%.
Key Data :

Parameter Value
Melting Point 92–96°C
Purity (HPLC) ≥98%

Mechanism : Radical bromination at the acetyl α-position via the Wohl-Ziegler reaction.

Alternative Route: Corey-Kim Oxidation

For substrates sensitive to radical conditions, the Corey-Kim oxidation converts secondary alcohols to ketones. However, this method is less commonly employed for bromoacetyl derivatives.

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

Cyclization of Thiosemicarbazides

Procedure :

  • Reactants : Acyl hydrazide (e.g., acetic hydrazide) and isothiocyanate.
  • Conditions : Reflux in ethanol with NaOH (5%) for 4 h.
  • Workup : Acidify with HCl, filter, and recrystallize.

Yield : 70–80%.

Example :

  • 3-Mercapto-4-methyl-1,2,4-triazole is synthesized from acetylhydrazine and potassium thiocyanate under acidic conditions.

Functionalization via Alkylation

To introduce the methyl group at N4:

  • Reactants : 1,2,4-Triazole-3-thiol, methyl iodide.
  • Base : Sodium hydride or potassium carbonate.
  • Solvent : DMF or acetonitrile.
  • Conditions : Stir at 60°C for 6 h.

Yield : 75–85%.

Coupling via Nucleophilic Substitution

Thiol-Alkylation Approach

Procedure :

  • Reactants :
    • 4-(2-Bromoacetyl)benzonitrile (1.0 equiv).
    • 4-Methyl-4H-1,2,4-triazole-3-thiol (1.2 equiv).
  • Base : Triethylamine (2.0 equiv).
  • Solvent : Acetonitrile or DMF.
  • Conditions : Stir at 25°C for 12–24 h.
  • Workup : Concentrate, precipitate in water, and purify via column chromatography (hexane/EtOAc).

Yield : 65–75%.
Key Data :

Parameter Value
Purity (UPLC-MS) >97%
Reaction Scale Up to kilogram

Mechanism : SN2 displacement of bromide by the thiolate anion.

Optimization Considerations

  • Temperature : Elevated temperatures (50–60°C) reduce reaction time but may promote side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but complicate purification.
  • Base Choice : Strong bases (e.g., KOtBu) improve thiolate formation but risk dehydrohalogenation.

Alternative Routes and Comparative Analysis

Oxidative Coupling via Disulfide Intermediate

Procedure :

  • Oxidize 4-Methyl-4H-1,2,4-triazole-3-thiol to disulfide using DMSO.
  • React disulfide with 4-(2-Bromoacetyl)benzonitrile under basic conditions.

Yield : Lower (40–50%) due to intermediate stability issues.

One-Pot Synthesis

Combining bromoacetyl benzonitrile and triazole-thiol in situ reduces steps but requires precise stoichiometry.

Analytical Characterization

  • 1H NMR : δ 8.08 (d, J = 8.1 Hz, ArH), 4.87 (s, SCH2), 2.95 (s, CH3-triazole).
  • 13C NMR : 168.4 (C=O), 152.9 (C≡N), 35.3 (SCH2).
  • HRMS : [M+H]+ calculated for C13H12N4OS: 289.0720; found: 289.0724.

Challenges and Solutions

  • Regioselectivity : Use of N4-methyl triazole prevents N1-alkylation.
  • Purification : Silica gel chromatography with gradient elution removes unreacted thiol and bromide.
  • Scale-Up : Continuous flow systems improve reproducibility for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents Key Features Biological/Physicochemical Activity Reference
Target Compound 4-Methyl-4H-1,2,4-triazole, thioacetyl, benzonitrile - Polar benzonitrile group
- Thioether linkage
Potential NLO properties (inferred from analogues) -
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione Ethyl, methyl, thione - Dual triazole rings
- Thione group
Fungicidal activity; melting point: 451–454 K
N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide 3-Bromophenyl, propanamide - Bulky bromophenyl group
- Amide linkage
Nonlinear optical activity; UV-Vis absorption: 295–298 nm
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio, morpholine - Long alkyl chain
- Morpholine ring
Antifungal and antimicrobial activity
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]-benzonitrile Thioxo, iminomethyl, benzonitrile - Planar imine group
- Crystal stability (R factor: 0.043)
Not specified; structurally stable

Key Observations:

Bioactivity :

  • Derivatives with morpholine (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) exhibit antifungal activity due to enhanced membrane permeability from the morpholine ring . In contrast, the target compound’s benzonitrile group may favor electronic properties over bioactivity.
  • The thione-containing analogue (from ) shows fungicidal activity, suggesting that sulfur oxidation state (thione vs. thioether) critically influences bioactivity .

Crystal stability in ’s derivative (R factor: 0.043) highlights the structural rigidity imparted by the iminomethyl group, whereas the target compound’s flexibility from the thioacetyl linkage may reduce crystallinity .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., in ) improves reaction efficiency for triazole derivatives, whereas traditional cyclization () or multi-step functionalization () may require longer reaction times .

Data-Driven Insights

Table 2: Comparative Spectroscopic and Physical Data

Property Target Compound 3-Bromophenyl Derivative Thione Derivative Morpholine Derivative
Melting Point Not reported Not reported 451–454 K Not reported
UV-Vis (nm) Not reported 295–298 Not applicable Not applicable
Crystal Stability Not reported Not reported High (monoclinic/orthorhombic) Not reported

Notes:

  • The absence of specific data for the target compound underscores the need for further experimental characterization.
  • Analogues with electron-withdrawing groups (e.g., bromophenyl, benzonitrile) show promise in materials science due to their NLO properties, while bulkier substituents (e.g., decylthio) enhance bioactivity .

Biological Activity

The compound 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring followed by the introduction of the thioacetyl and benzonitrile moieties. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Compound Bacterial Strain Inhibition Zone (mm)
Triazole AE. coli15
Triazole BS. aureus18
Target CompoundE. coli20
Target CompoundS. aureus22

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with a triazole scaffold can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A study evaluating the cytotoxic effects of similar compounds on different cancer cell lines reported IC50 values that demonstrated significant activity.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)7.2

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for fungal and bacterial survival.
  • Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antifungal Properties : A clinical trial involving a triazole derivative showed promising results in treating resistant fungal infections, demonstrating improved patient outcomes compared to standard treatments.
  • Anticancer Efficacy in Preclinical Models : In vitro studies using human cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 4-methyl-1,2,4-triazole-3-thiol derivatives with halogenated acetylbenzonitrile in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization .
  • Key Data : A similar synthesis of 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives achieved yields >70% using ethanol as the solvent .

Q. How can the physicochemical properties of this compound be characterized?

  • Methodology :

  • Polar Surface Area (PSA) : Calculated PSA values (e.g., 80.52 Ų) using tools like ChemAxon or Molinspiration to predict membrane permeability .
  • Thermodynamic Stability : Hydrophilic interaction liquid chromatography (HILIC) can assess temperature-dependent retention behavior. For example, thermodynamic parameters (ΔH°, ΔS°) for related triazole derivatives were determined using a ZIC-HILIC column and acetonitrile/water mobile phases .
  • Density/Boiling Point : Predicted values (e.g., 1.52 g/cm³ density, 525.2°C boiling point) via quantitative structure-property relationship (QSPR) models .

Q. What biological activities have been explored for structurally similar triazole derivatives?

  • Methodology :

  • Antiradical Activity : DPPH/ABTS assays for free radical scavenging. Derivatives like 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid showed IC₅₀ values of 12–45 µM, with reduced activity upon carboxylate salt formation .
  • Diuretic Activity : In vivo rat models demonstrated diuretic effects for 2-((4-amino-5-R-4H-1,2,4-triazol-3-yl)thio)acetohydrazides at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ). For triazole derivatives, β values ranged from 1.2–4.8 ×10⁻³⁰ esu, indicating strong NLO potential. Molecular electrostatic potential (MEP) maps identify electron-rich regions for optoelectronic applications .

Q. What analytical challenges arise in monitoring reactions involving this compound?

  • Methodology : Automated electrospray ionization mass spectrometry (AE-MS) in 384-well plates tracks substrate conversion. For example, 2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (m/z 284) was monitored to optimize coupling reactions with amines .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodology :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzonitrile moiety increases antiradical activity, while bulky groups reduce solubility .
  • Salt Formation : Morpholinium salts of triazole-thioacetates improved thermal stability (e.g., degradation onset at 180°C vs. 150°C for free acids) but reduced antiradical efficacy due to carboxylate blocking .

Q. What strategies improve the thermodynamic stability of this compound in formulation studies?

  • Methodology : Force degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) identify degradation pathways. For morpholinium salts, HILIC retention times decreased by 15–20% at 50°C, correlating with entropy-driven degradation (ΔS° = −45 J/mol·K) .

Q. How can structural modifications enhance material science applications (e.g., corrosion inhibition)?

  • Methodology : Introducing π-conjugated systems (e.g., pyridine or thiophene) via Suzuki coupling or nucleophilic substitution increases electron delocalization. Triazole-thioacetate derivatives with bromophenyl substituents exhibited corrosion inhibition efficiencies >85% in acidic media via adsorption on metal surfaces .

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